molecular formula C11H8ClNO2S B14191047 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918108-09-5

3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde

Cat. No.: B14191047
CAS No.: 918108-09-5
M. Wt: 253.71 g/mol
InChI Key: CWMFKTYDZNLHGL-UHFFFAOYSA-N
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Description

3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the reaction of 5-chloro-3-oxo-1,2-thiazole with benzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzoic acid.

    Reduction: 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with biological targets, often through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its combination of a thiazole ring with a benzaldehyde moiety makes it a versatile compound for various applications.

Properties

CAS No.

918108-09-5

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

3-[(5-chloro-3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C11H8ClNO2S/c12-10-5-11(15)13(16-10)6-8-2-1-3-9(4-8)7-14/h1-5,7H,6H2

InChI Key

CWMFKTYDZNLHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN2C(=O)C=C(S2)Cl

Origin of Product

United States

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